Methyldiphenylgermane
Description
Methyldiphenylgermane is an organogermanium compound with the molecular formula C₁₃H₁₄Ge (molecular weight: 241.89 g/mol). Its structure consists of a germanium atom bonded to two phenyl groups (C₆H₅) and one methyl group (CH₃), represented as (C₆H₅)₂GeCH₃. This compound is part of a broader class of organogermanium derivatives, which are studied for their unique electronic and steric properties in catalysis, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C13H13Ge |
|---|---|
Molecular Weight |
241.87 g/mol |
InChI |
InChI=1S/C13H13Ge/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
OXOPBKAXPFTDTF-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 6327968 involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of CID 6327968 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and purity. Industrial production often involves multiple steps, including purification and quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
CID 6327968 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon and various acids or bases are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated compounds.
Scientific Research Applications
CID 6327968 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: CID 6327968 is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which CID 6327968 exerts its effects involves its interaction with specific molecular targets These targets may include enzymes, receptors, or other proteins The compound can modulate various biochemical pathways, leading to its observed effects
Comparison with Similar Compounds
Comparison with Similar Organogermanium Compounds
Structural and Molecular Comparisons
The table below highlights key differences in molecular composition and properties between Methyldiphenylgermane and analogous germanium compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₃H₁₄Ge | 241.89 | Ge bonded to 2 phenyl, 1 methyl group |
| Diphenylgermane | C₁₂H₁₂Ge | 217.83 | Ge bonded to 2 phenyl, 2 hydrogen atoms |
| Tetrabutylgermane | C₁₆H₃₆Ge | 301.10 | Ge bonded to 4 butyl groups |
| (4-Chlorophenyl)(trimethyl)germane | C₉H₁₃ClGe | 229.25 | Ge bonded to 3 methyl, 1 4-chlorophenyl |
| Mesitoyltri(o-toluoyl)germane | Complex | ~500–600 | Ge bonded to acyl groups (electron-withdrawing) |
Key Insights :
- Electronic Effects : The methyl group in this compound donates electron density to germanium, stabilizing the center compared to Diphenylgermane’s reactive Ge–H bonds .
- Substituent Influence : The chlorine atom in (4-Chlorophenyl)(trimethyl)germane increases polarity, improving solubility in polar solvents, while acyl groups in Mesitoyltri(o-toluoyl)germane make the germanium center more electrophilic .
Diphenylgermane (C₁₂H₁₂Ge)
- Reactivity : The Ge–H bonds in Diphenylgermane are highly reactive, enabling hydrogermylation reactions with alkenes/alkynes. For example, it participates in catalytic cycles for C–Ge bond formation .
- Applications : Used as a precursor in synthesizing germanium-containing polymers and as a reducing agent in organic synthesis .
Tetrabutylgermane (C₁₆H₃₆Ge)
- Reactivity : Fully alkylated structure lacks leaving groups, making it less reactive. Its stability is advantageous in high-temperature applications.
- Applications: Acts as a stabilizing agent in silicone-based materials and a solvent in organometallic reactions .
(4-Chlorophenyl)(trimethyl)germane (C₉H₁₃ClGe)
- Reactivity : The electron-withdrawing chlorine substituent enhances susceptibility to nucleophilic attack. Trimethyl groups provide steric protection, moderating reactivity .
- Applications : Intermediate in synthesizing functionalized germanium compounds for optoelectronic materials .
Acylgermanes (e.g., Mesitoyltri(o-toluoyl)germane)
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